C3A receptor agonist
Descripción
Propiedades
IUPAC Name |
2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFOYNMWESQGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659061 | |
| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944997-60-8 | |
| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C3A receptor agonist | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS)
The C-terminal region of human C3a (residues 63–77) serves as the foundation for peptide-based agonists. The 20-amino-acid peptide C3aP (C3a residues 58–77: Asn-Tyr-Ile-Thr-Glu-Leu-Arg-Arg-Gln-His-Ala-Arg-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) was synthesized via SPPS using Fmoc chemistry on Rink amide resin. Coupling reactions employed O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP). After cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), crude peptides were purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient) and characterized by MALDI-TOF mass spectrometry.
Table 1: Peptide Agonists and Their Sequences
| Peptide | Sequence | Activity (EC₅₀) | Reference |
|---|---|---|---|
| C3aP | NYITELRRQHARASHLELAR | 3 nM | |
| E7 | WWGKKYRASKLLGLA | 25.3 nM | |
| SQ110-4 | Designed sequence (see Section 3) | 66.2 nM |
The synthetic E7 superagonist (Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg) introduced N-terminal tryptophan residues to enhance receptor binding, achieving 15-fold higher potency than C3aP in calcium mobilization assays. Scrambled controls (e.g., E7S) validated sequence specificity.
Oxazole-Containing Small-Molecule Agonists
Oxazole Ring Formation via Cyclization
Leu-Ser-Arg tripeptide analogs were modified by condensing the serine side chain with the leucine carbonyl group, eliminating water to form leucine-oxazole-arginine . Cyclization was achieved using N,N’-carbonyldiimidazole (CDI) in dichloromethane, followed by N-terminal capping with aryl or heteroaryl groups (e.g., benzoyl, isonicotinoyl).
Table 2: Oxazole Derivatives and Their Potency
| Compound | N-Terminal Group | Ca²⁺ Release (EC₅₀) | Source |
|---|---|---|---|
| OX-1 | Benzoyl | 12 nM | |
| OX-2 | Isonicotinoyl | 8 nM | |
| OX-3 | 2-Naphthoyl | 10 nM |
Key step :
-
Leu-Ser-Arg → leucine-oxazole-arginine via CDI-mediated cyclization.
-
Acylation with activated carboxylic acids (e.g., benzoyl chloride).
-
Purification by silica gel chromatography (ethyl acetate/hexane).
Computational De Novo Design of Agonists
Two-Stage Framework for Sequence Optimization
A computational pipeline designed agonists by optimizing sequences to adopt the C3a fold while maximizing fold specificity. The template structure (C3a residues 63–77) was fixed, and mutations were allowed at non-conserved positions. Rosetta’s fixbb module generated low-energy sequences, which were ranked by fold specificity using molecular dynamics.
Table 3: Designed Peptides and Bioactivity
| Peptide | Mutations | Activity (EC₅₀/IC₅₀) | Type |
|---|---|---|---|
| SQ110-4 | E71D, S70A | 25.3 nM | Agonist |
| SQ060-4 | R65K, H72Y | 66.2 nM | Agonist |
| SQ007-5 | R65E, K63Q | 15.4 nM | Antagonist |
Electrostatic potential analysis revealed that negatively charged residues at position 71 (e.g., E71D in SQ110-4) correlated with full agonism, while position 65 charges (R65E/K63Q in SQ007-5) induced partial agonism/antagonism.
Kallikrein-Mediated Generation of C3a Fragments
Enzymatic Cleavage of C3
Kallikrein 14 (KLK14) cleaves native C3 at Arg⁷²⁶–Ser⁷²⁷ to release C3a (residues 672–748).
Procedure :
-
Incubate 4 µg C3 with 0.4 µg KLK14 in PBS (pH 7.4) at 37°C.
-
Terminate reaction with 0.02% TFA at 0, 15, 30, and 60 min.
-
Analyze fragments via HPLC (C4 column, 20–50% acetonitrile/0.1% TFA) and MALDI-TOF.
Results :
Small-Molecule Modulators from Patent Literature
Formula I Derivatives
Patent WO2008079371A1 discloses aryl/heteroaryl-linked compounds (Formula I) with C3aR agonist activity:
Where:
-
A₁ : Arylene (e.g., phenylene)
-
R₁ : Alkyl/aryl groups
-
A₄ : Alkylene linker
-
R₂ : OR or NR₅aR₅b
Example synthesis :
-
Couple 4-aminobenzoyl chloride with ethylenediamine.
-
Alkylate with 2-naphthyl bromide.
Cryo-EM Guided Agonist Design
Structural Insights into C3aR Activation
The 2025 cryo-EM structure of C3aR bound to JR14a (2.5 Å resolution) revealed:
-
Pocket 1 : Hydrophobic interactions with Trp⁶³ and Tyr⁷⁰.
Structure-activity relationship (SAR) :
Análisis De Reacciones Químicas
Tipos de reacciones: Los agonistas del receptor C3a principalmente se someten a reacciones de formación de enlaces peptídicos durante su síntesis. Además, pueden participar en diversas interacciones bioquímicas una vez administrados en sistemas biológicos.
Reactivos y condiciones comunes:
Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), 1-hidroxi-benzotriazol (HOBt)
Grupos protectores: Fmoc (9-fluorenilmetoxicarbonilo) para grupos amino, tBu (terc-butilo) para cadenas laterales
Reactivos de escisión: Ácido trifluoroacético (TFA) para eliminar grupos protectores y escindir el péptido de la resina
Productos principales: Los principales productos de estas reacciones son las secuencias peptídicas deseadas que actúan como agonistas del receptor C3a. Estos péptidos pueden luego modificarse o conjugarse con otras moléculas para mejorar su estabilidad o bioactividad .
Aplicaciones Científicas De Investigación
Los agonistas del receptor C3a tienen una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El agonista del receptor C3a ejerce sus efectos al unirse al receptor C3a, un receptor acoplado a proteína G. Al unirse, el receptor experimenta un cambio conformacional que activa las vías de señalización intracelular. Esta activación conduce a diversas respuestas inmunitarias, incluida la quimiotaxis, la liberación de enzimas granulares y la producción de aniones superóxido . Los principales objetivos moleculares son las proteínas G asociadas al receptor, que median los eventos de señalización descendentes .
Compuestos similares:
Agonistas del receptor C5a: Estos agonistas se unen al receptor C5a, otro receptor acoplado a proteína G en el sistema del complemento.
Antagonistas del receptor C3a: Estos compuestos se unen al receptor C3a pero inhiben su activación, proporcionando un contrapeso a los agonistas y ofreciendo potencial terapéutico en condiciones donde la activación excesiva del sistema del complemento es perjudicial.
Singularidad: El agonista del receptor C3a es único en su capacidad de activar selectivamente el receptor C3a, lo que lleva a respuestas inmunitarias específicas. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas, ya que permite la modulación específica del sistema del complemento sin afectar otras vías .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
C3aR agonists share functional and structural similarities with other complement-derived peptides and synthetic ligands. Below is a detailed comparison based on receptor specificity, potency, and therapeutic applications.
Natural Complement Peptides
| Compound | Receptor Target | Potency (EC50/IC50) | Key Features | Therapeutic Relevance |
|---|---|---|---|---|
| C3a | C3aR | ~10 nM (native) | Full-length endogenous agonist; activates degranulation and calcium flux | Neuroprotection, immune modulation |
| C5a | C5aR/C5a1R | ~1 nM (native) | Potent chemotactic mediator; binds TMDs directly | Inflammatory diseases, sepsis |
| C4a | Unknown | >1 µM | Weak anaphylatoxin; role in pathogen clearance | Limited therapeutic applications |
- Mechanistic Differences :
- C3a vs. C5a : While both are anaphylatoxins, C3a requires dual binding to the e2 loop and TMDs for activation, whereas C5a directly engages TMDs via its C-terminus . C5a exhibits ~10-fold higher chemotactic potency than C3a .
- C3a vs. C4a : C4a lacks a defined receptor and shows minimal pro-inflammatory activity compared to C3a .
Antagonists with Agonist-like Profiles
| Compound | Receptor Target | Activity | Key Features | Clinical Relevance |
|---|---|---|---|---|
| SB290157 | C3aR/C5a2R | Partial agonist | Anti-inflammatory in models but promiscuous | Stroke, arthritis |
| NDT9513727 | C3aR | Inverse agonist | Blocks C3a-induced β-hexosaminidase release | Neuroinflammatory diseases |
- Contradictions : SB290157, initially marketed as a C3aR antagonist, exhibits partial agonist activity at C3aR and off-target effects at C5a2R, complicating its therapeutic use .
Data Tables and Research Findings
Table 1: Comparative Potency of C3aR Ligands
Table 2: Receptor Binding Specificity
| Compound | C3aR Affinity | C5aR Affinity | Selectivity Ratio (C3aR:C5aR) |
|---|---|---|---|
| C3a | High | Low | 100:1 |
| C5a | Low | High | 1:1000 |
| C3a 70-77 | Moderate | None | >1000:1 |
Structural and Functional Insights
- Dual Binding Sites : C3aR activation requires engagement of both the e2 loop (charged interactions) and TMDs (hydrophobic/aromatic interactions), unlike C5aR, which relies primarily on TMD binding .
- G Protein Bias : The C3a-derived peptide EP141 selectively activates Gαi/o pathways over β-arrestin, reducing inflammatory side effects .
Actividad Biológica
The C3a receptor (C3aR) is a G protein-coupled receptor that plays a crucial role in the immune response, particularly in inflammation and tissue repair. The biological activity of C3a receptor agonists has garnered significant attention in recent research due to their potential therapeutic applications in various inflammatory diseases. This article explores the biological activity of C3a receptor agonists, highlighting key research findings, structural insights, and case studies.
Overview of C3a and C3aR
C3a is an anaphylatoxin generated from the complement system, which mediates pro-inflammatory responses. Upon binding to C3aR, it activates various downstream signaling pathways that influence immune cell behavior, including chemotaxis, degranulation, and cytokine release. The receptor's activation is tightly regulated by internalization mechanisms and feedback systems to prevent excessive inflammation .
C3aR agonists function by mimicking the action of C3a, leading to receptor activation. Key mechanisms include:
- Receptor Internalization : Following agonist binding, C3aR undergoes rapid internalization, which serves as a negative feedback mechanism to control signaling intensity .
- Calcium Mobilization : Agonist binding induces intracellular calcium mobilization, a marker of receptor activation. For instance, the antagonist SB290157 has been shown to exhibit agonist activity under certain conditions .
- Cytokine Production : Activation of C3aR leads to the release of pro-inflammatory cytokines from immune cells such as mast cells and monocytes .
Structural Insights
Recent structural studies have provided valuable insights into the interaction between C3a and its receptor:
- Binding Dynamics : Structural analyses reveal critical residues involved in the interaction between C3a and C3aR. For example, Arg 77 in C3a is essential for binding stability .
- Peptide Design : Novel peptides derived from the carboxyl-terminus of C3a have been identified as potent agonists. These peptides can enhance receptor activation and offer a template for designing new therapeutic agents .
Table 1: Summary of Key Findings on C3A Receptor Agonists
Case Studies
- Stroke Models : Research indicates that elevated levels of plasma C3a and its receptors are observed following thromboembolic strokes. Targeting this pathway may mitigate inflammatory damage post-stroke .
- Chronic Rhinosinusitis : In models of chronic rhinosinusitis (CRS), antagonism of C3aR led to reduced inflammation and symptom severity, suggesting therapeutic potential for managing CRS through modulation of complement pathways .
Q & A
Q. What experimental methods are commonly used to measure the agonist/antagonist activity of C3a receptor ligands?
Agonist activity is typically assessed using β-hexosaminidase secretion assays in transfected cell lines (e.g., RBL-2H3 cells expressing C3aR). The EC50 value (half-maximal effective concentration) is calculated by normalizing peptide-induced secretion against a high-dose reference agonist (e.g., 200 nM recombinant C3a or FLPLAR) . Antagonist activity is measured via inhibition of agonist-induced responses, with IC50 values determined by pre-incubating cells with test peptides before agonist exposure . Calcium flux assays in U937-derived macrophages are also used to validate GPCR activation .
Q. How are computational frameworks applied to design C3a receptor agonists/antagonists?
A two-stage de novo protein design framework is employed:
- Stage 1 : Low-energy amino acid sequences are generated using molecular dynamics (MD) simulations and structural templates (e.g., C3a’s C-terminal helix) .
- Stage 2 : Sequences are ranked by "fold specificity," which predicts structural compatibility with the target fold in the absence of receptor-ligand complex data . Mutational constraints (e.g., solvent accessibility, charge conservation) are applied to refine designs . Experimental validation follows, using assays like RBL-2H3 β-hexosaminidase release .
Q. Why is the C-terminal region of C3a critical for receptor binding and activation?
The C-terminal residues (e.g., LGLAR) are highly conserved across species and form a helical structure that interacts with C3aR’s transmembrane domain. Substitutions in this region (e.g., replacing lysine with citrulline) reduce binding affinity and activity, as shown in mutational studies . Electrostatic interactions between positively charged residues (e.g., Arg77) and receptor helices are essential for agonist efficacy .
Advanced Research Questions
Q. How do partial agonists of C3aR exhibit dual functionality (agonist and antagonist activity)?
Partial agonists (e.g., SQ007-5, SQ002-5) activate C3aR at high concentrations (EC50 ~0.66–2.0 μM in U937 cells) but block full agonists (e.g., FLPLAR) at lower concentrations (IC50 ~15–26 nM). This duality arises from competitive binding to the receptor’s transmembrane pocket, where partial agonists occupy but incompletely activate signaling pathways . Charge potential maps reveal that partial agonists lack key electrostatic interactions required for full activation .
Q. What structural features distinguish full agonists from partial agonists?
Full agonists (e.g., SQ110-4, SQ060-4) exhibit:
- Negative charge at position 71 : Enhances interaction with C3aR’s extracellular loop .
- Aromatic residues (Trp68/Trp63) : Stabilize helical conformation via π-stacking, positioning Arg77 for optimal receptor engagement . In contrast, partial agonists (e.g., SQ007-5) introduce negative charges at position 65, disrupting key electrostatic networks .
Q. How can conflicting data on C3aR ligand activity be resolved (e.g., SB290157 acting as both agonist and antagonist)?
Discrepancies often stem from experimental conditions:
- Receptor density : SB290157 acts as an antagonist in low C3aR-expressing cells but becomes a partial agonist in high-expression systems .
- Ionic strength : Electrostatic potential maps show that high salt concentrations (150 mM) mask long-range charge interactions, altering ligand-receptor binding kinetics . Standardizing cell models and buffer conditions is critical for reproducibility .
Q. What role does fold specificity play in designing C3aR ligands without structural data for C3a:C3aR complexes?
Fold specificity prioritizes sequences that adopt a target template’s structure (e.g., C3a’s C-terminal helix). This metric compensates for the lack of experimental complex data by ensuring designed peptides mimic native C3a’s conformational stability. For example, sequences with high fold specificity scores (>0.8) correlate with agonist activity in RBL-2H3 assays .
Methodological Insights
Q. How are charge potential maps used to predict ligand efficacy?
Poisson-Boltzmann calculations generate electrostatic potential surfaces for designed peptides. Clustering analysis (e.g., hierarchical clustering at 0 mM vs. 150 mM ionic strength) identifies regions critical for receptor binding. For instance, full agonists exhibit localized positive potentials near the C-terminus, while partial agonists show diffuse charge distributions .
Q. What strategies improve the in silico design of C3aR ligands?
- Template flexibility : MD simulations of C3a structural templates (e.g., residues 63–77) account for conformational dynamics .
- Biophysical constraints : Limiting mutations to solvent-exposed residues (>50% exposure: hydrophilic; <20%: hydrophobic) reduces computational complexity .
- Multi-run designs : Independent runs with varying mutation sets (e.g., MS1–MS5) increase sequence diversity and identify robust candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
